2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide include other hydrazones such as 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide and 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
BZWDLDVSPHXYEY-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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